1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione
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Overview
Description
1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione is a heterocyclic compound that features a fused ring system containing both oxadiazole and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione can be synthesized through the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction is carried out under reflux conditions in an anhydrous solvent such as ethyl acetate . The reaction typically requires 40-60 minutes of reflux until the bright red color of the starting materials disappears, indicating the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Functionalized pyrazine derivatives with various substituents.
Scientific Research Applications
1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione involves its interaction with specific molecular targets and pathways:
Mitochondrial Uncoupling: The compound acts as a protonophore, disrupting the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation.
p38 MAP Kinase Inhibition: The compound binds to the allosteric regulatory site of p38 MAP kinase, inhibiting its activity and reducing the secretion of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine Derivatives: These compounds share the oxadiazole-pyrazine scaffold and exhibit similar chemical reactivity and biological activity.
Furazanopyrazines: These compounds have a similar fused ring system and are used in similar applications, such as energetic materials and medicinal chemistry.
Uniqueness
1,3-Dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a mitochondrial uncoupler and p38 MAP kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
1,3-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O3/c9-3-4(10)6-2-1(5-3)7-11-8-2/h(H,5,7,9)(H,6,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJDXTDPQNIWOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NC(=O)C(=O)N=C1NON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NC(=O)C(=O)N=C1NON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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